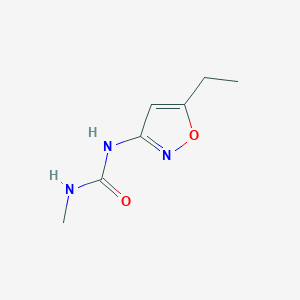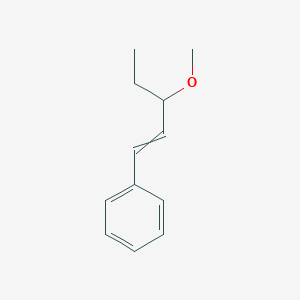
(3-Methoxypent-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypent-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a (3-methoxypent-1-en-1-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypent-1-en-1-yl)benzene can be achieved through a cross-coupling reaction of allylic aryl ethers with arylmagnesium reagents. This reaction is catalyzed by nickel pincer complexes, specifically β-aminoketonato- and β-diketiminato-based pincer-type nickel (II) complexes . The reaction proceeds via a π-allyl nickel intermediate, leading to the formation of the desired product in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxypent-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Methoxypent-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions .
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and materials, where its unique structural properties may impart desirable characteristics to the final products.
Wirkmechanismus
The mechanism by which (3-Methoxypent-1-en-1-yl)benzene exerts its effects in chemical reactions involves the formation of intermediates, such as π-allyl nickel complexes in cross-coupling reactions These intermediates facilitate the formation of carbon-carbon bonds, leading to the desired products
Vergleich Mit ähnlichen Verbindungen
Allylbenzene: A simpler compound with an allyl group attached to a benzene ring.
Methoxybenzene (Anisole): A compound with a methoxy group attached to a benzene ring.
Cinnamyl Ethers: Compounds with a cinnamyl group attached to an ether linkage.
Uniqueness: (3-Methoxypent-1-en-1-yl)benzene is unique due to the presence of both a methoxy group and a pentenyl group attached to the benzene ring
Eigenschaften
CAS-Nummer |
53963-37-4 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-methoxypent-1-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-12(13-2)10-9-11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3 |
InChI-Schlüssel |
DQBRFHQAFIYBMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=CC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
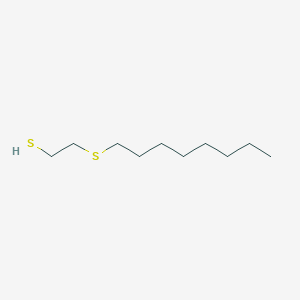
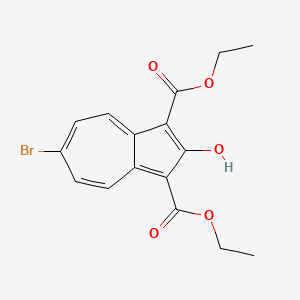
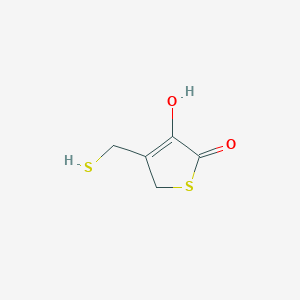
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
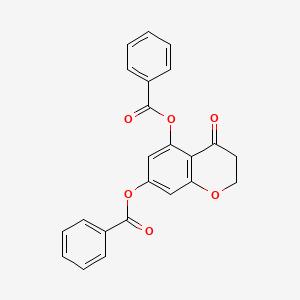
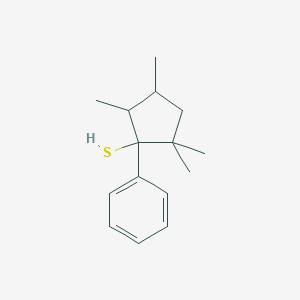
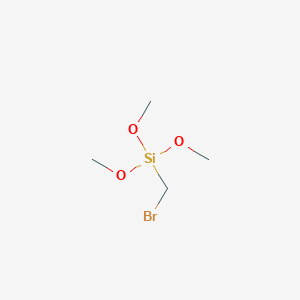
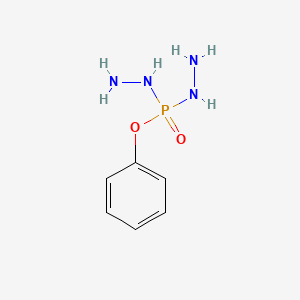
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
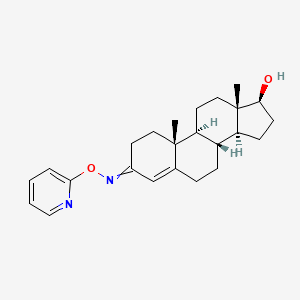
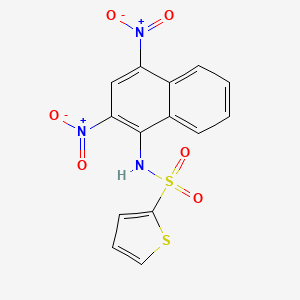
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
